
1,1',1'',1'''-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) is a complex organic compound characterized by a benzene ring substituted with four ethanone groups at the 1,1’,1’‘, and 1’‘’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) typically involves Friedel-Crafts acylation reactions. The process begins with the acylation of 3-methylbenzene (mesitylene) using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ethanone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3, FeCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethanone groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The benzene ring provides a stable framework that enhances the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Mesitylene (1,3,5-trimethylbenzene): A derivative of benzene with three methyl groups.
1,2,4-Trimethylbenzene (pseudocumene): Another isomer of trimethylbenzene.
1,2,3-Trimethylbenzene (hemimellitene): A third isomer of trimethylbenzene.
Uniqueness: 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) is unique due to the presence of four ethanone groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
92806-39-8 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
1-(2,4,5-triacetyl-3-methylphenyl)ethanone |
InChI |
InChI=1S/C15H16O4/c1-7-14(10(4)18)12(8(2)16)6-13(9(3)17)15(7)11(5)19/h6H,1-5H3 |
Clé InChI |
XGWPCSAYWPPNDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1C(=O)C)C(=O)C)C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


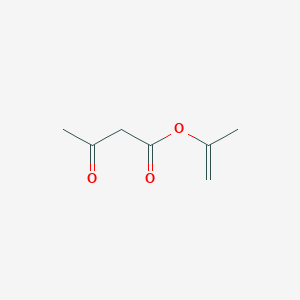
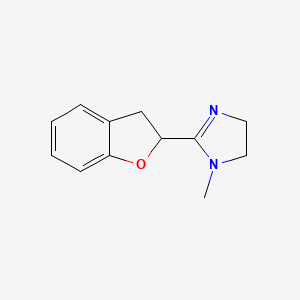
![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)
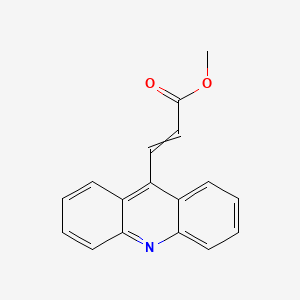
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
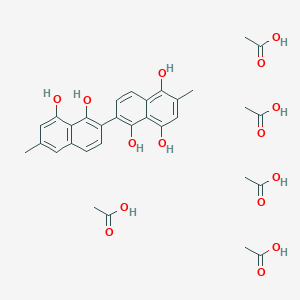
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)

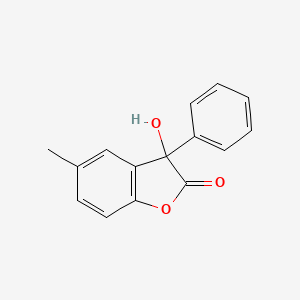
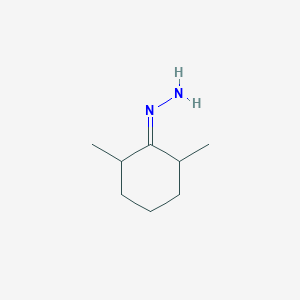
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)
